Tetraisopropyl-Brommethandiphosphonat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tetraisopropyl Bromomethanediphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: It serves as a tool for studying biochemical pathways involving phosphorus-containing compounds.

Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of bone resorption and osteoporosis

Industry: It is used as a detergent additive and in the production of biobased materials

Wirkmechanismus

Target of Action

Tetraisopropyl Bromomethanediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, the cells responsible for bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Mode of Action

Bisphosphonates, including Tetraisopropyl Bromomethanediphosphonate, inhibit osteoclastic bone resorption . They impair the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, bisphosphonates reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bisphosphonates can be metabolically incorporated into non-hydrolysable analogues of ATP that accumulate intracellularly in osteoclasts, causing osteoclast cell death by apoptosis . The more potent nitrogen-containing bisphosphonates inhibit FPP synthase, an enzyme in the mevalonate pathway . Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Pharmacokinetics

Bisphosphonates, in general, are known to have unique pharmacokinetic properties . They are poorly absorbed orally, bind strongly to bone, and are eliminated slowly . These properties contribute to their long-lasting effects on bone metabolism .

Result of Action

The molecular and cellular effects of Tetraisopropyl Bromomethanediphosphonate’s action are primarily seen in osteoclasts. The compound inhibits osteoclast activity, leading to a decrease in bone resorption . This results in an overall increase in bone mass and density .

Action Environment

It is known that the compound is used as a detergent additive . Therefore, its action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the detergent formulation.

Vorbereitungsmethoden

The synthesis of Tetraisopropyl Bromomethanediphosphonate involves heating triisopropyl phosphite with bromomethane under controlled conditions. The reaction typically occurs at temperatures between 130°C and 200°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tetraisopropyl Bromomethanediphosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The phosphorus atoms can undergo oxidation or reduction depending on the reagents used.

Hydrolysis: The compound can be hydrolyzed to form methylenediphosphonic acid.

Common reagents used in these reactions include Grignard reagents, phosphorus pentachloride, and various nucleophiles. Major products formed from these reactions include methylenediphosphonic acid and its derivatives .

Vergleich Mit ähnlichen Verbindungen

Tetraisopropyl Bromomethanediphosphonate can be compared with other bisphosphonates such as alendronate, neridronate, and ibandronate. These compounds share a similar P-C-P structure but differ in their specific molecular moieties and applications . Tetraisopropyl Bromomethanediphosphonate is unique due to its specific bromine and phosphorus components, which enhance its catalytic and biochemical properties.

Similar compounds include:

- Alendronate

- Neridronate

- Ibandronate

- Pamidronate

- Risedronate

- Zoledronic acid

These compounds are primarily used in the treatment of bone-related conditions and share similar mechanisms of action but differ in their specific applications and molecular structures.

Biologische Aktivität

Tetraisopropyl bromomethanediphosphonate (TIPBMDP) is a synthetic organophosphorus compound that has garnered attention for its potential biological activities, particularly in immunological contexts. This article reviews the biological activity of TIPBMDP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

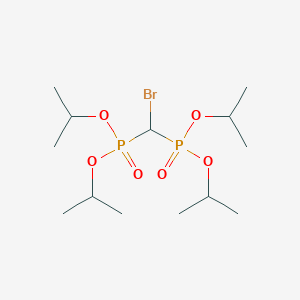

TIPBMDP is characterized by its diphosphonate structure, which includes two phosphonate groups and a brominated methylene bridge. The synthesis typically involves the bromination of methanediphosphonic acid derivatives, followed by the introduction of isopropyl groups. This structural configuration is crucial for its biological activity, as the phosphonate groups are known to interact with various cellular receptors.

The biological activity of TIPBMDP primarily revolves around its ability to modulate immune responses. Research indicates that compounds with similar structures can stimulate gamma delta T lymphocytes, a subset of T cells involved in the immune response. Specifically, TIPBMDP may act as a phosphoantigen, activating these lymphocytes at nanomolar concentrations without causing unspecific binding to other cell surface receptors .

Table 1: Comparison of Biological Activities of Phosphorylated Compounds

| Compound | Target Cells | Activation Concentration | Mechanism of Action |

|---|---|---|---|

| Tetraisopropyl bromomethanediphosphonate | Gamma delta T lymphocytes | Nanomolar | Phosphoantigen stimulation |

| Bromohydrin Phosphate Analogue | Various immune cells | Micromolar | Non-specific receptor binding |

| Other Phosphoantigens | Gamma delta T cells | Varies | Specific receptor activation |

Biological Activity and Immunological Implications

Studies have shown that TIPBMDP can enhance the proliferation and cytokine production of gamma delta T cells. These cells play a pivotal role in the body's defense against pathogens and tumors. The ability of TIPBMDP to selectively activate these cells suggests potential applications in vaccine development and immunotherapy.

Case Study: Immunostimulatory Effects in vitro

In a controlled laboratory setting, researchers evaluated the immunostimulatory effects of TIPBMDP on human gamma delta T lymphocytes. The study found that:

- Proliferation : Cells treated with TIPBMDP exhibited a significant increase in proliferation compared to untreated controls.

- Cytokine Production : There was a marked increase in the production of key cytokines such as IFN-γ and TNF-α, indicating an enhanced immune response.

- Specificity : No significant activation was observed in other immune cell types at similar concentrations, underscoring the specificity of TIPBMDP for gamma delta T cells.

Eigenschaften

IUPAC Name |

2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQHSDNPIIUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541829 | |

| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-20-0 | |

| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.